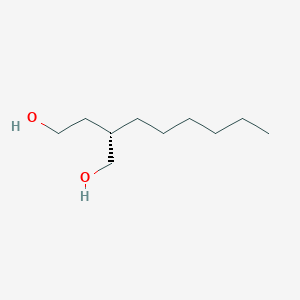![molecular formula C25H19N3O4S B14211053 N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide CAS No. 827576-89-6](/img/structure/B14211053.png)
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and material science. This compound features a complex structure with a benzoylphenyl group, a sulfamoyl group, and a pyridine carboxamide moiety, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-benzoylbenzenesulfonamide with 4-aminopyridine-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents .
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and substituted pyridine carboxamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of the SARS-CoV-2 main protease, the compound binds to the active site of the enzyme, preventing it from facilitating viral replication. This interaction is mediated by hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sulfonamide derivatives and pyridine carboxamides, such as:
- N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
- N-(4-sulfamoylphenyl)-2-carboxamide derivatives
Uniqueness
What sets N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to inhibit specific enzymes, such as the SARS-CoV-2 main protease, highlights its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
827576-89-6 |
|---|---|
Molekularformel |
C25H19N3O4S |
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H19N3O4S/c29-24(18-7-2-1-3-8-18)22-10-4-5-11-23(22)28-33(31,32)21-14-12-20(13-15-21)27-25(30)19-9-6-16-26-17-19/h1-17,28H,(H,27,30) |
InChI-Schlüssel |
PJWKEMIWXFTYAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


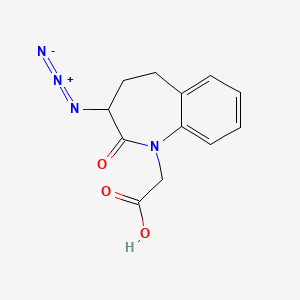
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester](/img/structure/B14210978.png)
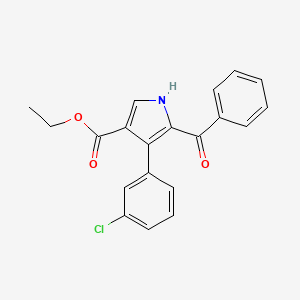
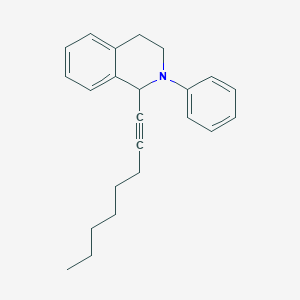
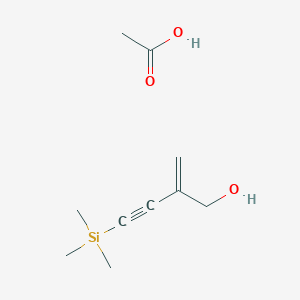
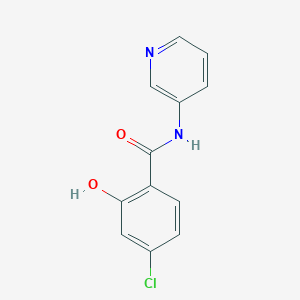
![1,1'-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene](/img/structure/B14211006.png)
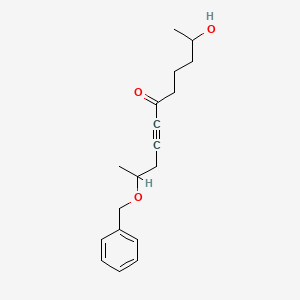
![1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene}](/img/structure/B14211013.png)

![2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14211017.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide](/img/structure/B14211023.png)
![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)
